molecular formula C5H4F3IN2 B13631713 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole

5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13631713
M. Wt: 276.00 g/mol
InChI Key: VLVLYBYJYLOZLE-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of iodine, methyl, and trifluoromethyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)-1H-pyrazole and iodomethane.

    Iodination: The iodination of 4-(trifluoromethyl)-1H-pyrazole is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.

    Methylation: The resulting iodinated intermediate is then subjected to methylation using iodomethane in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino derivative, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom may facilitate interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1-methyl-4-nitroimidazole:

    4-(Trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole.

    1-Methyl-4-(trifluoromethyl)-1H-pyrazole: A related compound lacking the iodine atom.

Uniqueness

This compound is unique due to the presence of both iodine and trifluoromethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C5H4F3IN2

Molecular Weight

276.00 g/mol

IUPAC Name

5-iodo-1-methyl-4-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H4F3IN2/c1-11-4(9)3(2-10-11)5(6,7)8/h2H,1H3

InChI Key

VLVLYBYJYLOZLE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(F)(F)F)I

Origin of Product

United States

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